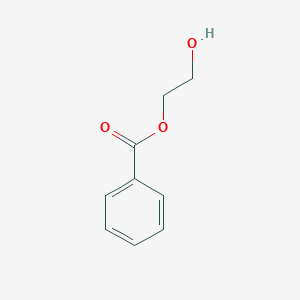

2-Hydroxyethyl benzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Hydroxyethyl benzoate and its derivatives involves various chemical processes. One study highlights the synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, emphasizing the impact of substituents on luminescence properties (Kim et al., 2021). Another study describes the one-pot synthesis method for creating novel compounds from methyl 2-hydroxy-4-carboxybenzoate, showcasing the versatility of this compound in synthesis (Zhang Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been extensively studied using various analytical techniques. For instance, the crystal and molecular structure of p-hydroxyl benzoate was determined using single crystal X-ray analysis, providing insights into the compound's structural characteristics (Yang Jing-wu, 2002).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to a wide range of compounds with diverse properties. Phosphine-promoted divergent annulations of δ-acetoxy allenoates with α-hydroxy-β-carbonyl ester derivatives illustrate the compound's reactivity and the potential to create complex molecules (Tongsheng Xu et al., 2019).

Physical Properties Analysis

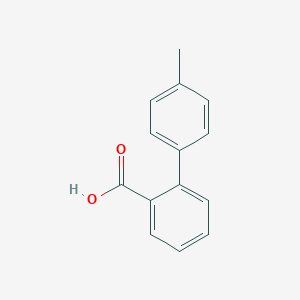

Studies on the physical properties of this compound derivatives have shown a range of behaviors. The liquid crystalline properties of hydroxybiphenyl benzoate and biphenyl bis(benzoate) derivatives were investigated, revealing insights into their mesophases and transition temperatures (Samy M. Ahmed et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity and binding capabilities, have been explored. The synthesis and biological evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates demonstrated potential antimycobacterial activity, highlighting the chemical versatility and biological relevance of these compounds (Jan Tengler et al., 2013).

Aplicaciones Científicas De Investigación

Radiolytic Hydroxylation of Benzoate : It is used to determine rate constants for hydroxyl radical reactions, where the fluorescence intensity of 2-HOBZ is detectable down to 0.15 M. This application is significant in understanding and measuring reactive oxygen species in chemical systems (Motohashi & Saito, 1993).

Antibacterial Activity : Certain 2-Hydroxyethyl benzoate derivatives show excellent inhibition activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating its potential in developing new antibacterial agents (Linhua, 2013).

Synthesis of RNA and DNA Mixtures : It aids in the selective 2'-benzoylation of protected ribonucleosides, enabling the synthesis and isolation of RNA and DNA mixtures in a solid phase on silica gel support. This application is crucial for research in molecular biology and genetics (Kempe et al., 1982).

Synthesis of Esters : It is used in the efficient synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride, promoting green and clean chemical processes for ester production (Bhanawase & Yadav, 2017).

Chemosensors for Metal Ions : this compound derivatives are used to develop chemosensors for detecting specific metal ions like Hg2+ and Cu2+ through distinctive color changes, showcasing its application in analytical chemistry and environmental monitoring (Cheng et al., 2006).

Enhancing Solubility of NSAIDs : Sodium benzoate, a related compound, is known to enhance the solubilities of poorly water-soluble non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential in pharmaceutical formulation and drug delivery systems (Maheshwari et al., 2007).

Benzoate Metabolism and Genetic Expression : In microbiology, it's crucial in understanding the metabolism and genetic expression related to the degradation of benzoate compounds, specifically in Pseudomonas putida(arvilla) mt-2 (Nakazawa & Yokota, 1973).

Mecanismo De Acción

Target of Action

2-Hydroxyethyl benzoate, also known as Ethylene Glycol Monobenzoate , is an organic compound that exhibits antimicrobial properties . It has shown activity against bacteria, fungi, and protozoa . The primary targets of this compound are these microorganisms, where it disrupts their growth and proliferation.

Mode of Action

It is known to exhibit antibacterial properties and is effective against strains of pseudomonas aeruginosa . It is less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .

Biochemical Pathways

This compound is a model system used to study the mechanism of hydrolysis of an ester with a hydroxyl group . The reaction products are a metal hydroxide and a chloride ion . This suggests that this compound may interfere with the normal biochemical pathways of the target organisms, leading to their inhibition or death.

Pharmacokinetics

Its chemical properties such as low water solubility and evaporation rate suggest that it may have low bioavailability .

Result of Action

The result of the action of this compound is the inhibition of growth and proliferation of certain microorganisms. This makes it useful as an antimicrobial agent in various applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is stable under normal temperatures but may decompose under sunlight . It is slightly soluble in chloroform and ethyl acetate , which can affect its distribution and efficacy in different environments.

Safety and Hazards

When handling 2-Hydroxyethyl benzoate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

2-hydroxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWRBVSEWBWTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53806-80-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-benzoyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53806-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20879477 | |

| Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94-33-7 | |

| Record name | 2-Hydroxyethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6172C054XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

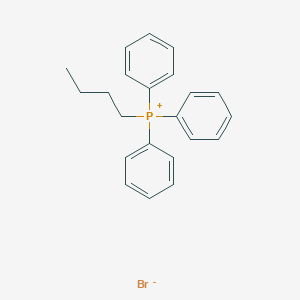

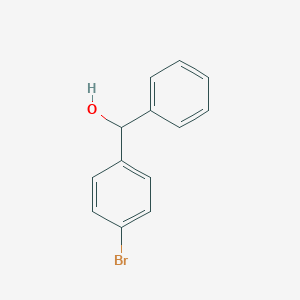

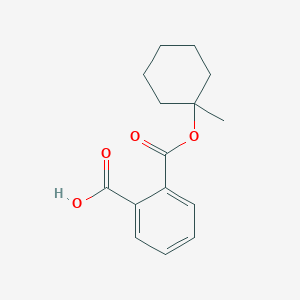

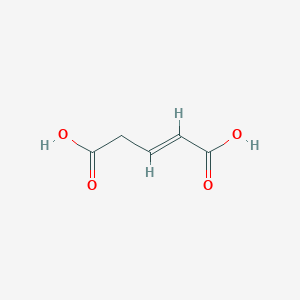

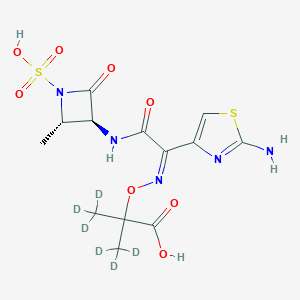

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 2-hydroxyethyl benzoate and where is it found?

A1: this compound is an organic compound frequently encountered in natural product chemistry. It has been isolated from various plant sources, including:

- Gracilaria tenuistipitata var. liui Zhang and Xia: This red algae species yielded this compound alongside other compounds like monogalactosyl diacylglycerol and β-sitosterol. []

- Hoya cagayanensis C. M. Burton: The leaves of this plant species were found to contain this compound and a mixture of β-sitosterol and stigmasterol. []

- Ficus minahassae (Teijsm. and de Vriese) Miq.: The leaves of this fig species also yielded this compound upon chemical investigation. []

Q2: How is this compound related to polyethylene terephthalate (PET)?

A2: this compound serves as a valuable model compound for studying the degradation and enzymatic hydrolysis of PET, a common plastic. Its structure closely resembles the repeating units within the PET polymer chain. [, ] Researchers utilize this compound to understand the breakdown mechanisms and enzymatic activities relevant to PET biodegradation.

Q3: Can enzymes be used to break down PET, and how does this compound play a role in this research?

A3: Yes, certain enzymes exhibit the ability to hydrolyze PET. One example is a p-nitrobenzylesterase (BsEstB) isolated from Bacillus subtilis. This enzyme breaks down PET into terephthalic acid (TA), mono-(2-hydroxyethyl) terephthalate (MHET), and benzoic acid (BA). [] While BsEstB does not directly release this compound, this compound is a key intermediate in the overall PET degradation pathway and is used to study the enzyme's activity on simpler, related molecules like bis(2-hydroxyethyl) terephthalate (BHET).

Q4: Besides being a model compound for PET degradation, has this compound been explored for other applications?

A4: Yes, this compound has found use as a building block in carbohydrate chemistry. Specifically, it acts as an acceptor molecule during glycosylation reactions, which are crucial for synthesizing complex carbohydrates. [] For instance, it can be coupled with activated sugar molecules (glycosyl donors) to create glycosides, showcasing its versatility in organic synthesis.

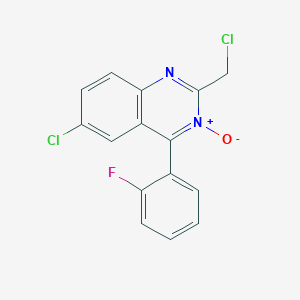

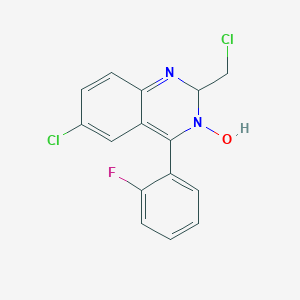

Q5: How is the CAMB group utilized in carbohydrate synthesis, and what is the role of this compound in this context?

A5: The 2-(chloroacetoxymethyl)benzoyl (CAMB) group serves as a protecting group for hydroxyl groups in carbohydrate chemistry. It is selectively removed later in the synthesis. [] this compound plays the role of a glycosyl acceptor in reactions involving CAMB-protected sugar molecules. This allows for the controlled formation of specific glycosidic bonds, ultimately enabling the construction of complex carbohydrate structures.

Q6: What analytical techniques are used to characterize and quantify this compound?

A6: Researchers primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of this compound. This technique provides detailed information about the compound's carbon and hydrogen atoms, confirming its identity. [, , ] Additionally, other chromatographic and spectroscopic methods are likely employed to quantify its presence in mixtures and monitor reactions involving this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)